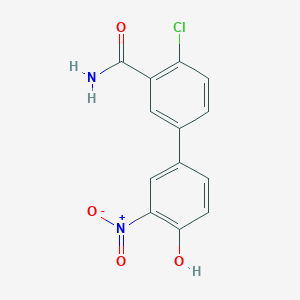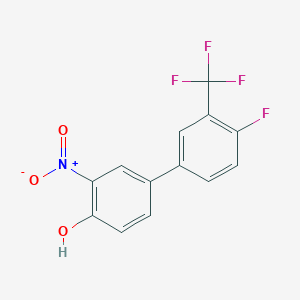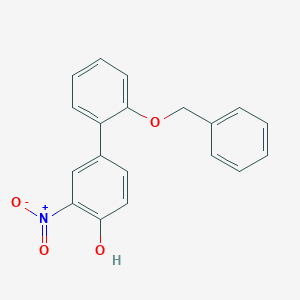
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is an organic compound that has a wide range of applications in scientific research. It is a yellowish-brown solid that is soluble in organic solvents, such as chloroform, ether, and acetone. 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is commonly used in organic synthesis, as a catalyst for the formation of cyclic compounds, and as a reagent for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic materials.
Mechanism of Action
The mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is based on its ability to act as an electron-withdrawing group. The nitro group of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is able to donate electrons to the adjacent carbon atoms, thus making them more electrophilic. This increased electrophilicity allows 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% to react with nucleophiles, such as amines, alcohols, and thiols, and form stable adducts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% are largely unknown. It is important to note that 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not approved for human consumption, and should not be used as a drug or supplement.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in laboratory experiments is its availability and low cost. It is also relatively stable, and can be stored for long periods of time without significant degradation. On the other hand, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is not very soluble in water, and therefore may not be suitable for some applications. Additionally, it is important to note that 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is toxic and should be handled with care.
Future Directions
Given the wide range of applications of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%, there are many potential future directions for research. These include further investigation into the biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%, as well as the development of new and improved synthesis methods. Additionally, further research into the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% as a catalyst for the formation of cyclic compounds could lead to the development of new and more efficient synthesis methods. Finally, further research into the use of 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% as a reagent for the synthesis of a variety of organic compounds could lead to the development of new and more efficient synthesis methods.
Synthesis Methods
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can be synthesized by the reaction of 4-(3-N,N-dimethylsulfamoylphenyl)-2-nitrobenzaldehyde with sodium nitrite in acetic acid. The reaction proceeds in two steps. First, the aldehyde reacts with sodium nitrite in acetic acid to form a diazonium salt. This salt then undergoes an intramolecular cyclization to form 4-(3-N,N-dimethylsulfamoylphenyl)-2-nitrophenol, 95%.
Scientific Research Applications
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a catalyst for the formation of cyclic compounds, and as a reagent for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, dyes, and other organic materials. Additionally, 4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been used as a model compound for studying the reactivity of nitro compounds with various nucleophiles.
properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)12-5-3-4-10(8-12)11-6-7-14(17)13(9-11)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHONBYXUPVAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)



